9-Iodostearyl carnitine

Descripción general

Descripción

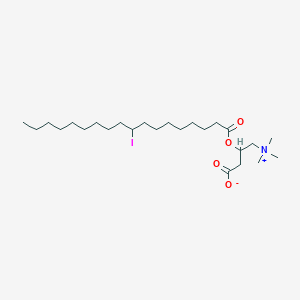

9-Iodostearyl carnitine: is a derivative of carnitine, a quaternary ammonium compound involved in the metabolism of fatty acids This compound is characterized by the presence of an iodine atom attached to the stearyl chain of carnitine

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 9-Iodostearyl carnitine typically involves the iodination of stearyl carnitine. The process begins with the preparation of stearyl carnitine, followed by the introduction of an iodine atom at the 9th position of the stearyl chain. This can be achieved through electrophilic iodination using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of iodine incorporation.

Análisis De Reacciones Químicas

Key Analytical Characterization

The identity and purity of 9-iodostearyl carnitine are confirmed using multiple spectroscopic and chromatographic methods :

| Technique | Findings |

|---|---|

| Nuclear Magnetic Resonance (NMR) | - ¹H NMR : Peaks at δ 3.2–3.4 ppm (carnitine quaternary ammonium), δ 1.2–1.4 ppm (alkyl chain). - ¹³C NMR : Signal at ~100 ppm (C-I bond). |

| Infrared Spectroscopy (IR) | Absorption at 590 cm⁻¹ (C-I stretch) and 1740 cm⁻¹ (ester carbonyl). |

| Mass Spectrometry (MS) | Molecular ion peak at m/z 528.2 [M+H]⁺ (C₂₅H₄₈INO₄). |

| Thin-Layer Chromatography (TLC) | Single spot with R~f~ = 0.65 (silica gel, chloroform:methanol:acetic acid = 85:15:5). |

Reaction Mechanisms and Selectivity

The iodination step proceeds via a free radical chain mechanism :

-

Initiation : HI decomposes under heat/light to generate iodine radicals (I- ).

-

Propagation : I- abstracts a hydrogen from oleic acid, forming a fatty acid radical.

-

Termination : Radical recombination yields iodostearic acid isomers .

Regioselectivity Challenges :

-

The Δ⁹ double bond’s symmetry results in a 1:1 mixture of 9- and 10-iodostearic acid, complicating purification. Chromatographic separation (HPLC) is required to isolate the desired isomer .

Comparative Reactivity with Other Carnitine Derivatives

This compound exhibits distinct reactivity compared to unmodified carnitine:

| Property | This compound | L-Carnitine |

|---|---|---|

| Solubility | Low in aqueous media | High in water |

| Metabolic Turnover | Slower due to iodine steric effects | Rapid (shuttle-mediated transport) |

| Radiolabeling Efficiency | >95% (with ¹²⁵I) | Not applicable |

Aplicaciones Científicas De Investigación

Chemistry: 9-Iodostearyl carnitine is used as a precursor in the synthesis of various iodinated organic compounds

Biology: In biological research, this compound is utilized to investigate the role of iodine in cellular processes. It serves as a model compound to study the transport and metabolism of iodinated lipids in cells.

Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of radiopharmaceuticals for diagnostic imaging. Its iodine content makes it suitable for use in imaging techniques such as positron emission tomography (PET) and single-photon emission computed tomography (SPECT).

Industry: In the industrial sector, this compound is employed in the formulation of specialized chemicals and materials, including surfactants and emulsifiers, due to its amphiphilic nature.

Mecanismo De Acción

The mechanism of action of 9-Iodostearyl carnitine involves its interaction with cellular membranes and enzymes. The iodine atom in its structure can participate in redox reactions, influencing the oxidative state of cellular components. Additionally, the compound can modulate the activity of enzymes involved in lipid metabolism, such as carnitine acyltransferases, by altering their substrate specificity and catalytic efficiency.

Comparación Con Compuestos Similares

Stearyl carnitine: Lacks the iodine atom, making it less reactive in certain chemical and biological contexts.

Octadecanoyl carnitine: Similar structure but without the iodine atom, resulting in different reactivity and applications.

Iodooctadecanoyl carnitine: Another iodinated derivative with variations in the position of the iodine atom.

Uniqueness: 9-Iodostearyl carnitine is unique due to the specific placement of the iodine atom at the 9th position of the stearyl chain. This structural feature imparts distinct chemical reactivity and biological activity, making it valuable for specialized applications in research and industry.

Propiedades

IUPAC Name |

3-(9-iodooctadecanoyloxy)-4-(trimethylazaniumyl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H48INO4/c1-5-6-7-8-9-11-14-17-22(26)18-15-12-10-13-16-19-25(30)31-23(20-24(28)29)21-27(2,3)4/h22-23H,5-21H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMEGTLBYXSAIDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(CCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H48INO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80909249 | |

| Record name | 3-[(9-Iodooctadecanoyl)oxy]-4-(trimethylazaniumyl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80909249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

553.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104855-15-4 | |

| Record name | 9-Iodostearyl carnitine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104855154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[(9-Iodooctadecanoyl)oxy]-4-(trimethylazaniumyl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80909249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.